1-Bromo-3,7-di-tert-butylnaphthalene
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Overview
Description
1-Bromo-3,7-di-tert-butylnaphthalene is an organic compound with the molecular formula C18H23Br. It is a derivative of naphthalene, where two tert-butyl groups are attached at the 3 and 7 positions, and a bromine atom is attached at the 1 position. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,7-di-tert-butylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 3,7-di-tert-butylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,7-di-tert-butylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Grignard reactions to form organomagnesium intermediates.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Grignard Reagents: Magnesium in dry ether.
Palladium Catalysts: Palladium acetate or palladium chloride with phosphine ligands.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Organomagnesium Compounds: Formed through Grignard reactions.
Biaryl Compounds: Formed through Suzuki coupling reactions.
Scientific Research Applications
1-Bromo-3,7-di-tert-butylnaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,7-di-tert-butylnaphthalene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and coupling reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical transformations .
Comparison with Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar structure but with a benzene ring instead of naphthalene.
1-Bromo-3,6-di-tert-butylnaphthalene: Similar structure with tert-butyl groups at different positions
Uniqueness: 1-Bromo-3,7-di-tert-butylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in selective organic synthesis and specialized applications .
Properties
IUPAC Name |
1-bromo-3,7-ditert-butylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Br/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(19)15(12)10-13/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANSFSIRYJQRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521152 |
Source
|
Record name | 1-Bromo-3,7-di-tert-butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-33-1 |
Source
|
Record name | 1-Bromo-3,7-di-tert-butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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